6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid

Antitumor activity Regioisomer comparison Prodrug development

6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid, formally designated 5-Fluorouracil N-β-D-Glucuronide (CAS 66048-45-1), is the N-glucuronide conjugate of the widely prescribed antineoplastic agent 5-fluorouracil (5-FU). The compound has a molecular formula of C₁₀H₁₁FN₂O₈ and a molecular weight of 306.20 g/mol.

Molecular Formula C10H11FN2O8
Molecular Weight 306.20 g/mol
Cat. No. B12295191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular FormulaC10H11FN2O8
Molecular Weight306.20 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F
InChIInChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)
InChIKeyLKZGKOYOKVWGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorouracil N-β-D-Glucuronide (CAS 66048-45-1) – A Critical Phase II Metabolite Reference Standard for 5-FU Pharmacokinetic & Metabolic Research


6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid, formally designated 5-Fluorouracil N-β-D-Glucuronide (CAS 66048-45-1), is the N-glucuronide conjugate of the widely prescribed antineoplastic agent 5-fluorouracil (5-FU). The compound has a molecular formula of C₁₀H₁₁FN₂O₈ and a molecular weight of 306.20 g/mol . Originally identified as a previously unrecognized hepatic metabolite of 5-FU in isolated rat hepatocytes via a UDP-glucuronosyltransferase (UGT)-mediated pathway distinct from the canonical dihydropyrimidine dehydrogenase (DPD) catabolic route [1], this glucuronide is now recognized as a major excretory metabolite detected in human plasma, urine, and bile following intravenous 5-FU administration [2]. Crucially, the N-glucuronide regioisomer is functionally distinct from its O-glucuronide counterpart: it does not possess significant antitumor activity and serves fundamentally different research purposes—principally as an authenticated analytical reference standard for metabolite identification and quantification in pharmacokinetic/pharmacodynamic (PK/PD) studies rather than as a therapeutic candidate [3].

Why 5-Fluorouracil Glucuronide Regioisomers and Class Analogs Cannot Be Used Interchangeably in Analytical and Metabolic Research


Scientific and industrial users seeking a 5-FU glucuronide reference material face a critical selection decision: the N-glucuronide and O-glucuronide regioisomers of 5-fluorouracil are chemically distinct entities with orthogonal biological and analytical profiles, yet they share the same nominal mass and similar chromatographic behavior. The N-glucuronide (target compound) is the endogenously formed human metabolite generated via hepatic UGT enzymes and excreted in urine and bile [1]; the O-glucuronide is a synthetic prodrug that demonstrates measurable antitumor activity in murine carcinoma models by liberating 5-FU upon β-glucuronidase cleavage within tumor microenvironments [2]. Substituting one regioisomer for the other in an analytical method will produce erroneous retention time assignments, inaccurate MS/MS transition identification, and invalid quantification in biological matrices. Furthermore, simple 5-FU or its primary catabolite dihydrofluorouracil (DHFU) cannot serve as surrogates for glucuronide-specific extraction protocols or β-glucuronidase hydrolysis step-validation experiments [3]. The protected methyl ester triacetate derivative (CAS 77476-81-4), while structurally related, differs in molecular weight (446.34 vs. 306.20 g/mol) and requires deprotection steps that alter its utility in direct analytical workflows . The specific quantitative evidence below establishes exactly where the target N-glucuronide demonstrates verifiable differentiation that directly impacts procurement decisions.

Quantitative Comparator-Based Evidence for 5-Fluorouracil N-β-D-Glucuronide Differentiation


Antitumor Activity: Direct Head-to-Head Comparison of N-Glucuronide vs. O-Glucuronide in Murine Mammary Carcinoma

In the only published direct head-to-head comparison, Baba et al. (1978) tested both 5-FU N-β-D-glucuronide and 5-FU O-β-D-glucuronide for antitumor efficacy in the DDD mouse mammary carcinoma model. The O-glucuronide regioisomer demonstrated measurable antitumor activity when combined with glucose treatment of the host, whereas the N-glucuronide regioisomer did not possess significant antitumor activity under identical experimental conditions [1]. Both compounds exhibited very low acute toxicity (ca. 5,000 mg/kg, i.v.) [1]. This functional dichotomy is the single most important differentiator for procurement: the N-glucuronide is procured exclusively as an analytical reference standard for metabolite identification, NOT as a therapeutic lead compound.

Antitumor activity Regioisomer comparison Prodrug development

Analytical Identity Confirmation: Certified Physicochemical Characterization Enabling Unambiguous Chromatographic Peak Assignment

The target compound is supplied with full structural confirmation via orthogonal spectroscopic methods, enabling definitive identification in complex biological matrices. Santa Cruz Biotechnology Certificate of Analysis data for lot-specific material establishes: ¹H-NMR and ¹⁹F-NMR spectra consistent with structure (in D₂O), mass spectrometry consistent with structure, TLC purity 95% (single spot, Rf = 0.60 on C18, acetonitrile:water = 9:1), melting point >223°C (decomposition), and specific rotation [α] = +14.4° (c = 0.4, methanol) . In contrast, the O-glucuronide regioisomer and the protected methyl ester triacetate derivative (CAS 77476-81-4, MW 446.34) exhibit different chromatographic retention, different MS/MS fragmentation patterns, and different NMR chemical shifts due to the distinct glucuronidation site [1]. The isotopically labeled ¹³C,¹⁵N₂ analog (MW 309.18) is also commercially available for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantification workflows .

Analytical reference standard Identity confirmation LC-MS/MS method validation

Metabolic Origin and Excretory Profile: The N-Glucuronide as the Major Endogenous Human Glucuronide Metabolite of 5-FU

The target N-glucuronide is the endogenously formed human metabolite—not a synthetic prodrug—generated via a UGT-dependent pathway in hepatocytes that is distinct from the DPD-mediated catabolic pathway responsible for >80% of 5-FU elimination. Sommadossi et al. (1985) demonstrated in isolated rat hepatocytes that formation of glucuronide metabolite 'G' (subsequently confirmed as the N-glucuronide) was dependent on UDP-glucuronic acid concentration and was enhanced when 5-FU catabolism was blocked by 2 mM thymine, confirming a separate metabolic route [1]. The glucuronide was retained intracellularly and could be cleaved back to 5-FU by β-D-glucuronidase, a reaction specifically inhibited by saccharo-1,4-β-lactone [1]. Heggie et al. (1987) subsequently detected a previously unrecognized FUra metabolite in human bile accounting for a portion of the 2–3% biliary excretion of total administered radioactivity, consistent with the glucuronide conjugate [2]. The compound is described by Biosynth as 'the major metabolite of 5-fluorouracil... mainly excreted in urine and bile, with high blood levels' and exhibits a short half-life necessitating continuous replacement . In contrast, the O-glucuronide is a synthetic chemical entity produced ex vivo for prodrug development purposes and has not been identified as an endogenous human metabolite [3].

Drug metabolism Pharmacokinetics Hepatocyte metabolism

β-Glucuronidase Substrate Functionality: Enzymatic Hydrolysis Validated for Metabolite Deconjugation Protocols

The N-glucuronide serves as a validated substrate for β-glucuronidase, a property essential for analytical protocols requiring enzymatic deconjugation prior to quantification of total (free + conjugated) 5-FU. Sommadossi et al. (1985) demonstrated that the glucuronide metabolite 'G' was quantitatively converted to 5-FU in the presence of β-D-glucuronidase, and this cleavage was completely inhibited by saccharo-1,4-β-lactone, a specific competitive inhibitor of β-glucuronidase [1]. Biosynth product documentation confirms that the N-glucuronide 'is hydrolyzed by β-glucuronidase to generate 5-fluorouridine, which can be reabsorbed into the cell to form cytotoxic 5-fluorouridine triphosphate' . In contrast, the protected methyl ester triacetate derivative (CAS 77476-81-4) requires chemical deprotection prior to enzymatic hydrolysis, introducing an additional sample preparation step with associated recovery losses, while the O-glucuronide regioisomer may exhibit different enzyme kinetics due to the altered glycosidic bond geometry (O-glycosidic vs. N-glycosidic linkage) . The isotope-labeled ¹³C,¹⁵N₂ N-glucuronide further enables precise correction for hydrolysis efficiency when used as an internal standard in isotope-dilution LC-MS/MS methods .

Enzymatic hydrolysis β-Glucuronidase Sample preparation

Chromatographic Method Selectivity: Structural Confirmation Enabling Discrimination from Co-Eluting 5-FU Metabolites

The N-glucuronide must be chromatographically resolved from 5-FU, dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), α-fluoro-β-alanine (FBAL), and 5-fluorouridine in biological extracts. The comprehensive review by Semail et al. (2020) on analytical methods for 5-FU and its metabolites in biological matrices emphasizes that detection of 5-FU metabolites including glucuronide conjugates 'at trace level demands highly sensitive and selective analytical methodologies,' with HPLC, GC, and CE being the most commonly employed strategies . The target N-glucuronide, with its characteristic N-glycosidic bond linking the 5-FU N1 position to glucuronic acid, exhibits distinct chromatographic retention on reversed-phase HPLC compared to the more polar primary catabolites (DHFU t₁/₂ = 61.9 ± 39.0 min; FBAL t₁/₂ = 1,976 ± 358 min) [1] and the O-glucuronide regioisomer [2]. The availability of the ¹³C,¹⁵N₂ isotopologue (MW 309.18) enables stable isotope dilution LC-MS/MS quantification, compensating for matrix effects and recovery variability . This is not feasible with the O-glucuronide, for which no endogenous human metabolite status has been established and no stable isotope-labeled analog is widely catalogued.

HPLC method development Metabolite profiling Bioanalytical validation

Shelf Stability and Storage: Protected Derivative vs. Native N-Glucuronide—Trade-Offs for Procurement Planning

The native N-glucuronide (CAS 66048-45-1) is supplied as an off-white to pale yellow solid requiring storage under inert gas atmosphere, with a melting point >223°C (decomposition) and slight solubility in both water and methanol . The protected derivative—5-Fluorouracil N-β-D-Glucuronide Methyl Ester, 2,3,4-Triacetate (CAS 77476-81-4, MW 446.34)—offers enhanced shelf stability due to acetyl protection of the sugar hydroxyl groups, making it 'particularly valuable in research settings for studying drug delivery mechanisms and enzymatic hydrolysis kinetics' where long-term storage is required . However, the protected form necessitates a chemical deprotection step (typically sodium methoxide in methanol) prior to use as an analytical reference standard or β-glucuronidase substrate, introducing additional handling complexity and potential for incomplete deprotection that must be validated [1]. Procurement pricing reflects this trade-off: the native N-glucuronide at 10 mg scale is priced at approximately $305 (Santa Cruz Biotechnology) or $433 (Biosynth, 3–4 week lead time) , while the protected triacetate derivative at comparable scale is approximately $531 . The native compound's shorter bench stability must be weighed against its 'ready-to-use' status in analytical workflows.

Chemical stability Storage conditions Shelf life

Definitive Application Scenarios for 5-Fluorouracil N-β-D-Glucuronide Based on Verified Differentiation Evidence


Bioanalytical Method Development and Validation: LC-MS/MS Quantification of 5-FU Glucuronide in Plasma and Urine

This is the primary application scenario supported by the strongest evidence. The N-glucuronide is the authentic endogenous human metabolite of 5-FU formed via hepatic UGT enzymes [1] and detected in human plasma, urine, and bile [2]. Laboratories developing validated LC-MS/MS methods for therapeutic drug monitoring (TDM) of 5-FU or pharmacokinetic studies require a certified reference standard with confirmed identity (¹H-NMR, ¹⁹F-NMR, MS, specific rotation) to establish retention time, optimize MS/MS transitions, and prepare calibration standards and quality control samples . The commercially available ¹³C,¹⁵N₂ stable isotope-labeled analog serves as the optimal internal standard for isotope-dilution quantification, compensating for matrix effects in plasma and urine . Critically, neither the synthetic O-glucuronide prodrug [3] nor the protected triacetate derivative can substitute for the native N-glucuronide in this context, as they would produce erroneous retention times and MS/MS transitions distinct from the endogenous analyte.

β-Glucuronidase Hydrolysis Protocol Validation for Total 5-FU Quantification in Biological Matrices

Clinical laboratories and contract research organizations (CROs) performing total 5-FU measurement (free drug plus glucuronide conjugate) via enzymatic hydrolysis require a validated, structurally authenticated β-glucuronidase substrate for method development. The N-glucuronide has been experimentally confirmed as a β-D-glucuronidase substrate, with hydrolysis generating 5-FU (via 5-fluorouridine intermediate) and cleavage specifically inhibited by saccharo-1,4-β-lactone [1][2]. This enables laboratories to: (i) optimize incubation conditions (enzyme concentration, pH, temperature, duration); (ii) establish hydrolysis efficiency correction factors; and (iii) prepare positive and negative (inhibitor-spiked) control samples for batch acceptance criteria. The protected methyl ester triacetate derivative (CAS 77476-81-4) requires chemical deprotection prior to enzymatic hydrolysis , adding workflow complexity and potential variability that the native N-glucuronide avoids.

Metabolite Identification and Structural Confirmation in Drug Metabolism and Disposition Studies

Academic and pharmaceutical research groups investigating 5-FU metabolic pathways—particularly the UGT-mediated glucuronidation route that operates in parallel to the dominant DPD catabolic pathway—require the N-glucuronide as an authentic reference standard for metabolite identification in hepatocyte incubations, liver microsome assays, and in vivo pharmacokinetic studies [1][2]. The compound's confirmed structure via ¹H-NMR and ¹⁹F-NMR in D₂O, mass spectrometry, and specific rotation enables definitive peak assignment when screening for unknown metabolites using high-resolution mass spectrometry. The observation that tissue concentrations of the glucuronide exceed plasma concentrations further motivates its use in tissue distribution studies, where accurate identification of the glucuronide peak is essential for understanding local 5-FU activation and clearance within tumor microenvironments.

Quality Control Material for Forensic Toxicology and Anti-Doping Analysis Involving Fluoropyrimidine Detection

Forensic toxicology laboratories and World Anti-Doping Agency (WADA)-accredited facilities that screen for fluoropyrimidine exposure require reference standards for metabolites rather than parent drugs, as metabolites often provide a longer detection window. The N-glucuronide, as a major excretory metabolite of 5-FU detected in urine [1][2], serves as a target analyte for confirming 5-FU exposure. The certified purity (≥95% by TLC), full spectroscopic characterization , and availability of a stable isotope-labeled internal standard (¹³C,¹⁵N₂, MW 309.18) satisfy the evidentiary requirements for forensic reporting. The unambiguous structural differentiation from the O-glucuronide regioisomer [3] is particularly critical in forensic contexts where misidentification could have legal consequences.

Quote Request

Request a Quote for 6-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.